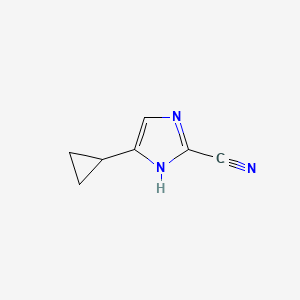

2-Cyano-4-cyclopropyl-1H-imidazole

Overview

Description

“2-Cyano-4-cyclopropyl-1H-imidazole” is a heterocyclic organic compound . It is also known as 4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride . The compound is white to yellow solid in physical form .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .

Physical And Chemical Properties Analysis

The compound “2-Cyano-4-cyclopropyl-1H-imidazole” has a molecular weight of 169.61 . It is a white to yellow solid and is stored at a temperature of 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

2-Cyano-4-cyclopropyl-1H-imidazole: has been explored for its potential in medicinal chemistry, particularly as a core structure for developing antimicrobial agents . The imidazole ring is a common motif in many pharmaceuticals due to its resemblance to the essential biological building blocks like histidine and purine. Derivatives of this compound have shown promise in combating a range of microbial infections.

Synthetic Chemistry: Catalysts and Building Blocks

In synthetic chemistry, 2-Cyano-4-cyclopropyl-1H-imidazole serves as a versatile building block for constructing more complex molecules . Its ability to act as a ligand for metal-mediated catalysis has been utilized in various synthetic transformations, enhancing the efficiency and selectivity of chemical reactions.

Industrial Applications: Chemical Synthesis

The industrial applications of 2-Cyano-4-cyclopropyl-1H-imidazole extend to its use in the synthesis of dyes, polymers, and other industrial chemicals . Its stability and reactivity make it an ideal candidate for large-scale chemical processes that require robust intermediates.

Green Chemistry: Sustainable Practices

2-Cyano-4-cyclopropyl-1H-imidazole: plays a role in green chemistry initiatives, where it’s used to develop environmentally friendly synthetic methods . Its incorporation into reactions that minimize waste and avoid toxic solvents aligns with the principles of sustainable chemistry.

Ionic Liquids: Solvents and Electrolytes

This compound’s derivatives are being studied for their application as ionic liquids . These salts, which are liquid at room temperature, are sought after for their unique solvent properties and potential use in electrochemical applications, such as batteries and solar cells.

N-Heterocyclic Carbenes: Organometallic Chemistry

Finally, 2-Cyano-4-cyclopropyl-1H-imidazole is a precursor to N-heterocyclic carbenes (NHCs), which are valuable ligands in organometallic chemistry . NHCs are known for their strong σ-donating and π-accepting abilities, making them excellent partners for metal catalysts in various organic transformations.

Safety And Hazards

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name |

5-cyclopropyl-1H-imidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKADWYKAGIPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-4-cyclopropyl-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-7-azaspiro[3.5]nonan-2-OL](/img/structure/B1403429.png)

![4,7-Diaza-spiro[2.5]octane oxalate](/img/structure/B1403436.png)

![8-Boc-8-azabicyclo[3.2.1]octane-2-methanol](/img/structure/B1403439.png)

![Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate](/img/structure/B1403440.png)

![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride](/img/structure/B1403442.png)

![Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1403450.png)